molecular formula C8H6N2O5 B1348366 2-Carbamoyl-3-nitrobenzoic acid CAS No. 77326-45-5

2-Carbamoyl-3-nitrobenzoic acid

Cat. No. B1348366
CAS RN: 77326-45-5
M. Wt: 210.14 g/mol
InChI Key: IGLWGHRTQOYFDV-UHFFFAOYSA-N
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Description

2-Carbamoyl-3-nitrobenzoic acid is an organic compound with the CAS Number: 77326-45-5 . It has a molecular weight of 210.15 .


Molecular Structure Analysis

The molecular formula of 2-Carbamoyl-3-nitrobenzoic acid is C8H6N2O5 . Its average mass is 210.144 Da and its monoisotopic mass is 210.027664 Da .


Physical And Chemical Properties Analysis

2-Carbamoyl-3-nitrobenzoic acid is a powder .

Scientific Research Applications

Synthesis and Structural Analysis

2-Carbamoyl-3-nitrobenzoic acid, through its derivatives, plays a significant role in synthesis and structural chemistry. For instance, the synthesis and supramolecular structure of the first alkaline earth 2-carbamoyl-4-nitrobenzoate were studied, revealing insights into the formation of a unique crystal structure involving hexaaquamagnesium(II) cation and 2-carbamoyl-4-nitrobenzoic acid anion (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).

Chemical Synthesis Applications

The compound is utilized in the synthesis of various chemical structures. For example, the solid-phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones was described, using 4-fluoro-3-nitrobenzoic acid as a tether to a solid support (Lee, Murray, & Rivero, 1997).

Biochemical Applications

The compound has applications in biochemistry, such as in the determination of tissue sulfhydryl groups using a water-soluble aromatic disulfide synthesized from 2-nitrobenzoic acid (Ellman, 1959). Additionally, the carbamoylating potential of 1-(2-chloroethyl)-1-nitrosoureas was studied, revealing insights into enzymatic interactions and inhibition, highlighting the compound's utility in understanding biological mechanisms (Stahl, Krauth-Siegel, Schirmer, & Eisenbrand, 1987).

Environmental Applications

2-Carbamoyl-3-nitrobenzoic acid is also significant in environmental studies. For instance, a rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase was conducted using the Saltzman reagent, which is essential for understanding the biodegradation of nitroaromatic compounds, crucial in environmental pollution control (Tomita, Katsuyama, & Ohnishi, 2021).

Materials Science Applications

The compound finds applications in materials science, such as in the synthesis of luminescent metal-organic frameworks for white-light emission and the detection of nitroaromatic explosives, showcasing its versatility in materials chemistry and sensor technology (Xie et al., 2015).

Pharmaceutical Research

In pharmaceutical research, 2-Carbamoyl-3-nitrobenzoic acid derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, exemplifying the compound's relevance in medicinal chemistry (Fakhr et al., 2009).

Safety And Hazards

The safety data sheet for 2-Carbamoyl-3-nitrobenzoic acid indicates that it may cause serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-carbamoyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15/h1-3H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLWGHRTQOYFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331338
Record name 2-carbamoyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-3-nitrobenzoic acid

CAS RN

77326-45-5
Record name 2-carbamoyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitrophthalic anhydride (10.0 g, 50 mmol) was added in portions over 20 minutes to concentrated aqueous ammonia solution (15 ml), and the mixture was stirred at 30° C. for a further 30 minutes. The crystalline mass of ammonium phthalamate, deposited upon cooling the pale yellow solution, was collected and redissolved in a minimum amount of warm water. Concentrated hydrochloric acid (4.5 ml) was added dropwise, with stirring, and the resulting paste was washed with water, and dried in vacua to give 3-nitrophthalamic acid as a fine white powder. (9.01 g, 83%), m.p. 217° C. Found: C, 45.76; H, 2.79; N, 13.21. C8H6N2O5 requires C, 45.71; H, 2.86; N, 13.33%; vmax/cm−1 3466.52, 3321.84, 1668.64, 1604.98, and 1525.89; δH (d6-DMSO, 200 MHz) 7.75 (1H, br s, CONH), 7.8 (1H, t, Ar-5H), 8.16 (1H, brs, CONH), 8.2 (1H, d, Ar-6H), 8.3 (1H, d, Ar-4H); δC (d6-DMSO) 127.32, 130.06, 132.28, 133.49, 134.78, 147.71, 166.25, and 166.60; m/z (EI) 192 (M+−1), 177, 149, 103, 75.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of potassium hydroxide (16.1 g, 286 mmol) in water (500 mL), was added 3-nitrophthalimide (25.0 g, 130 mmol) in portion at 0° C. The suspension was stirred at 0° C. for 3 hrs, and then heated to 30° C. for 3 hrs. To the solution, was added HCl (100 mL, 6N). The resulting suspension was cooled to 0° C. for 1 hr. The suspension was filtered and washed with cold water (2×10 mL) to give 3-nitro-phthalamic acid as a white solid (24.6 g, 90% yield): 1H NMR (DMSO-d6) δ 7.69 (brs, 1H, NHH), 7.74 (t, J=8 Hz, 1H, Ar), 7.92 (dd, J=1, 8 Hz, 1H, Ar), 8.13 (dd, J=1, 8 Hz, 1H, Ar), 8.15 (brs, 1H, NHH), 13.59 (s, 1H, OH); 13C NMR (DMSO-d6) δ 125.33, 129.15, 130.25, 132.54, 136.72, 147.03, 165.90, 167.31.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

52.5 g (0.27 mol) of 3-nitrophthalic anhydride were stirred in portions over the course of 30 minutes into 75 ml of concentrated aqueous ammonia at room temperature. The mixture was then cooled to 0° C., after which a precipitate crystallized out and was filtered off with suction. This precipitate was dissolved in 125 ml of water by gently heating, and 25.6 ml of 32% strength hydrochloric acid were rapidly added. The mixture was cooled to 0° C., and the crystals which separated out were filtered off with suction. 45 g of the product were obtained.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

30 g (0.155 mol) of 3-nitrophthalic anhydride are introduced in portions into 180 ml of conc. ammonium solution and the resulting solution is heated at 100° C. with stirring for 45 min. The mixture is evaporated in a rotary evaporator and co-distilled twice with toluene, and the residue is dried in a high vacuum. It is stirred with EA, and the beige precipitate is filtered off with suction and dried in vacuo over P2O5. 31.8 g of the title compound are obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
XM Li, SS Gu, Q Xu, SS Zhang - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) 2-Carbamoyl-3-nitrobenzoic acid … 2-Carbamoyl-3-nitrobenzoic acid … 2-Carbamoyl-3-nitrobenzoic acid top …
Number of citations: 4 scripts.iucr.org
M Chen, H Huang, K Wu, Y Liu, L Jiang… - Drug Development …, 2022 - Wiley Online Library
… The 35 ml NaClO solution was drop-wised to a mixture of 2-carbamoyl−3-nitrobenzoic acid (2) 1.9654 gm (0.009 mol), NaOH 4.0013 gm (0.1 mol), stirring vigorous for 2 h under ice bath…
Number of citations: 5 onlinelibrary.wiley.com
BT Golding - Successful Drug Discovery, 2019 - Wiley Online Library
… Following a procedure first published in 1925, the anhydride was treated with ammonia and the resulting 2‐carbamoyl‐3‐nitrobenzoic acid was subjected to a Hofmann degradation …
Number of citations: 2 onlinelibrary.wiley.com

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